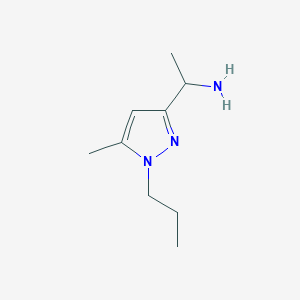![molecular formula C12H10F3NS B11739736 [(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11739736.png)
[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic compound that features both fluorinated phenyl and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-difluorobenzyl chloride and 5-fluorothiophene-2-carbaldehyde.
Formation of Intermediate: The 2,3-difluorobenzyl chloride is reacted with a suitable amine to form the intermediate [(2,3-difluorophenyl)methyl]amine.
Coupling Reaction: The intermediate is then coupled with 5-fluorothiophene-2-carbaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced amines.
Substitution: The fluorine atoms on the phenyl and thiophene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of [(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.
Pathways Involved: It can modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- [(2,4-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- [(2,3-Difluorophenyl)methyl][(5-chlorothiophen-2-yl)methyl]amine
Uniqueness
[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H10F3NS |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
1-(2,3-difluorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H10F3NS/c13-10-3-1-2-8(12(10)15)6-16-7-9-4-5-11(14)17-9/h1-5,16H,6-7H2 |
Clave InChI |
NLVQDKLYQWEYBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)CNCC2=CC=C(S2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


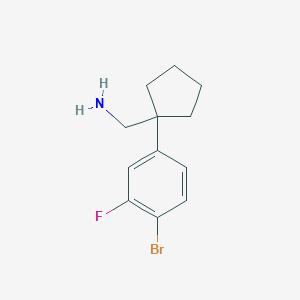
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11739669.png)
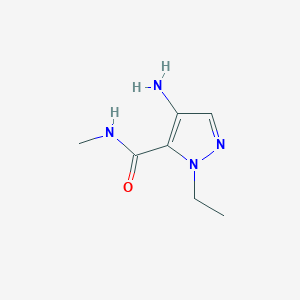
![4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11739684.png)
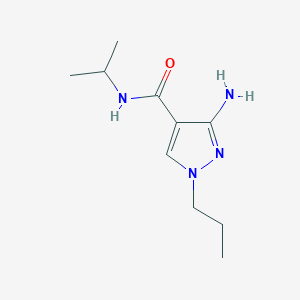
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11739694.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B11739699.png)
![4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11739703.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739705.png)
![1-(butan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11739710.png)
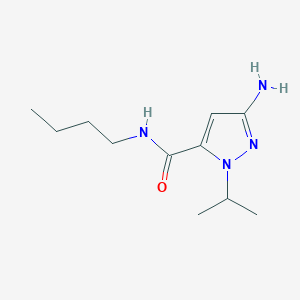
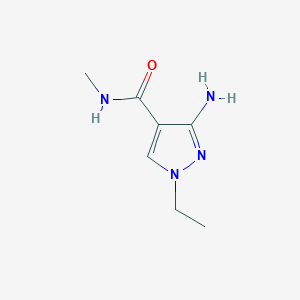
amine](/img/structure/B11739731.png)
